molecular formula C18H38O5Si B12559987 Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane CAS No. 185608-71-3

Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane

Cat. No.: B12559987
CAS No.: 185608-71-3
M. Wt: 362.6 g/mol
InChI Key: ZIPZXZVLEFJPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane: is a chemical compound known for its unique structure and properties. It consists of a silane group attached to a complex cyclic ether, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane typically involves the reaction of triethylsilane with a precursor containing the 1,4,7,10,13-pentaoxacyclohexadecan-15-ylmethyl group. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane undergoes various types of chemical reactions, including:

    Oxidation: The silane group can be oxidized to form silanols or siloxanes.

    Reduction: The compound can participate in reduction reactions, often facilitated by reducing agents like lithium aluminum hydride.

    Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:

    Oxidation-Reduction Reactions: The silane group can participate in redox reactions, influencing cellular processes that depend on oxidative balance.

    Complex Formation: The cyclic ether moiety can form stable complexes with metal ions and other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: A simpler analog that lacks the cyclic ether moiety.

    Tetraethylsilane: Another silane compound with different substituents.

    Cyclohexadecan-15-ylmethylsilane: A compound with a similar cyclic structure but different functional groups.

Uniqueness

Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane is unique due to its combination of a silane group with a complex cyclic ether. This structure imparts unique chemical properties, making it versatile in various applications, from organic synthesis to advanced material production.

Properties

CAS No.

185608-71-3

Molecular Formula

C18H38O5Si

Molecular Weight

362.6 g/mol

IUPAC Name

triethyl(1,4,7,10,13-pentaoxacyclohexadec-15-ylmethyl)silane

InChI

InChI=1S/C18H38O5Si/c1-4-24(5-2,6-3)17-18-15-22-13-11-20-9-7-19-8-10-21-12-14-23-16-18/h18H,4-17H2,1-3H3

InChI Key

ZIPZXZVLEFJPJJ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CC1COCCOCCOCCOCCOC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.